2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide typically involves multiple steps. The starting materials often include 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are synthesized through ester hydrolysis . The reaction conditions usually involve acidic or basic hydrolysis, depending on the specific ester used. Industrial production methods may involve high-temperature transesterification to achieve higher yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety. Reagents like alkyl halides or acyl chlorides are often used.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
- 2-hydroxyquinoline
- 4-hydroxyquinoline
What sets 2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide |
InChI |
InChI=1S/C19H17N5O4/c1-11(22-23-18(27)17(26)21-20)15-16(25)13-9-5-6-10-14(13)24(19(15)28)12-7-3-2-4-8-12/h2-10,25H,20H2,1H3,(H,21,26)(H,23,27)/b22-11+ |
InChI Key |
JARJZYFNAQTXFE-SSDVNMTOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NN)/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(=NNC(=O)C(=O)NN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.